- Process for preparation of substituted phenylpropenylpyridine derivative and medical use thereof, World Intellectual Property Organization, , ,
Cas no 944899-01-8 (3-Iodo-1H-indazole-5-carbaldehyde)
944899-01-8 structure
Product Name:3-Iodo-1H-indazole-5-carbaldehyde
CAS No:944899-01-8
MF:C8H5IN2O
MW:272.042573690414
MDL:MFCD10696809
CID:844640
PubChem ID:45790259
Update Time:2024-10-25
3-Iodo-1H-indazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-1H-indazole-5-carbaldehyde
- 3-iodo-1H-Indazole-5-carboxaldehyde
- 3-iodo-2H-indazole-5-carbaldehyde
- 3-Iodo-1H-indazole-5-carboxaldehyde (ACI)
- CS-0051326
- AS-50711
- J-512670
- P10936
- AKOS016009857
- DTXSID10672252
- 944899-01-8
- 3-iodo-1H-indazol-5-carbaldehyde
- SCHEMBL1076847
- STUWJSRMOZCBIX-UHFFFAOYSA-N
- DB-079917
- 3-iodo-5-formylindazole
- MFCD10696809
- PB28137
-
- MDL: MFCD10696809
- Inchi: 1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
- InChI Key: STUWJSRMOZCBIX-UHFFFAOYSA-N
- SMILES: O=CC1C=C2C(NN=C2I)=CC=1
Computed Properties
- Exact Mass: 271.94466g/mol
- Monoisotopic Mass: 271.94466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 45.8Ų
3-Iodo-1H-indazole-5-carbaldehyde Pricemore >>
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| Alichem | A269001083-1g |
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| eNovation Chemicals LLC | D587063-1G |
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3-Iodo-1H-indazole-5-carbaldehyde Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Iodine Solvents: Dimethylformamide ; overnight, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Reference
- Preparation of dihydropyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Substituted aminothiazolone indazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Reference
- Indazolyl-substituted dihydroisoxazolopyridines as c-Met tyrosine kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
Reference
- Indazolyl-substituted dihydroisoxa-zolopyridines and methods of use thereof, United States, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Reference
- 4-Indazolyl-1,4-dihydropyridine derivatives as c-Met protein tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
Reference
- Preparation of indazolyl, benzimidazolyl, benzotriazolyl substituted indolin-2-one derivatives as kinase inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
Reference
- Preparation of 3-indazolylbenzenesulfonamides as kinase inhibitors useful in treating cancer, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 30 min, cooled; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Substituted thiazolidinedione indazoles, indoles and benzotriazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
Reference
- Substituted 4-(indazolyl)-1,4-dihydropyridines and methods of use thereof, United States, , ,
3-Iodo-1H-indazole-5-carbaldehyde Raw materials
3-Iodo-1H-indazole-5-carbaldehyde Preparation Products
3-Iodo-1H-indazole-5-carbaldehyde Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Order Number:A1095158
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:14
Price ($):230.0
Email:sales@amadischem.com
3-Iodo-1H-indazole-5-carbaldehyde Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Purity:99%
Quantity:1g
Price ($):230.0